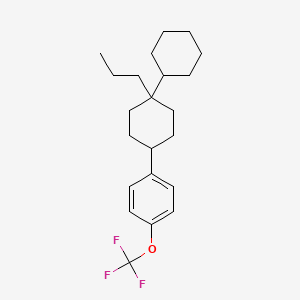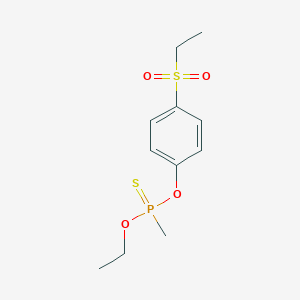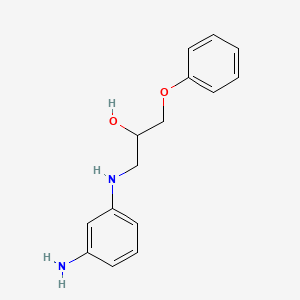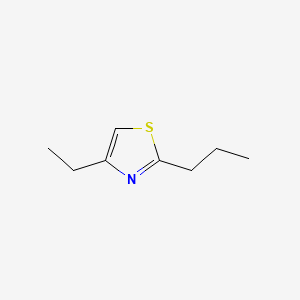
Bis-(ethoxycarbonyl)thiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(ethoxycarbonyl)thiamine involves the reaction of thiamine with ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxycarbonyl groups on the thiamine molecule. The reaction can be summarized as follows:
- Thiamine is dissolved in an appropriate solvent, such as methanol or ethanol.
- Ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis-(ethoxycarbonyl)thiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Bis-(ethoxycarbonyl)thiamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiamine derivatives.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a vitamin B1 source and its potential neuroprotective properties.
Industry: Used in the formulation of dietary supplements and fortified foods to enhance thiamine content.
Mechanism of Action
The mechanism of action of bis-(ethoxycarbonyl)thiamine is similar to that of thiamine. It acts as a coenzyme in various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound is converted to its active form, thiamine diphosphate, which then participates in the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids.
Comparison with Similar Compounds
Bis-(ethoxycarbonyl)thiamine can be compared with other thiamine derivatives, such as:
Thiamine Mononitrate: A commonly used form of thiamine in dietary supplements.
Thiamine Hydrochloride: Another widely used thiamine derivative with similar biological activity.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Uniqueness
This compound is unique due to the presence of ethoxycarbonyl groups, which may confer different physicochemical properties and potentially alter its biological activity compared to other thiamine derivatives.
Properties
CAS No. |
36955-31-4 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
ethyl ethoxycarbonylsulfanylformate |
InChI |
InChI=1S/C6H10O4S/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 |
InChI Key |
INDWYUHORQBGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
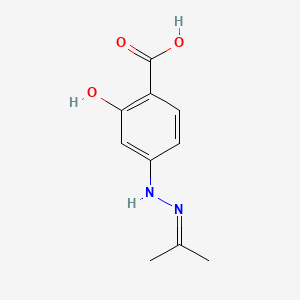
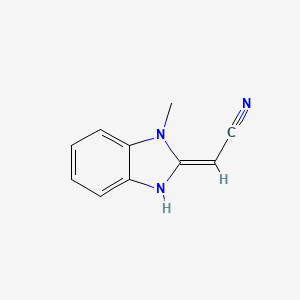
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
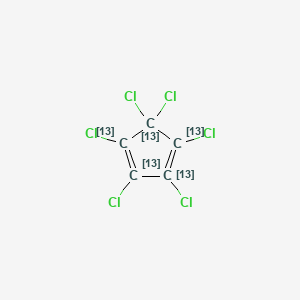
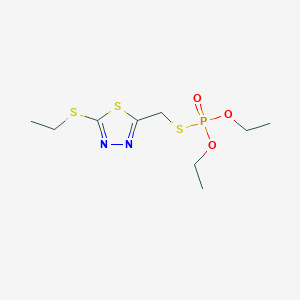
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
